molecular formula C18H16N2O2 B2388939 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 590357-65-6

2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2388939
CAS No.: 590357-65-6
M. Wt: 292.338
InChI Key: WUPJJQNVOFIMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline-based carboxylic acid derivative with the molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.33 g/mol . This compound is assigned CAS Number 590357-65-6 and is recognized as a valuable building block in medicinal chemistry and pharmaceutical research . The structure features a 4-aminophenyl substituent at the 2-position of the quinoline core, which provides a versatile handle for further synthetic modification via the primary aromatic amine group, making it a key intermediate for the synthesis of more complex molecules . The primary application of this compound is as an advanced synthetic intermediate in research and development, particularly for the discovery of new active pharmaceutical ingredients (APIs) . Its structural analogs are frequently investigated for potential biological activities, including in the fields of anti-inflammatory and anticancer agents . The compound is supplied with a high purity level of 95% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-(4-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,19H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPJJQNVOFIMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone Synthesis

Enaminones serve as critical precursors, synthesized via condensation of methyl-substituted diketones with dimethylformamide dimethylacetal (DMF-DMA). For example, 2,4-pentanedione reacts with DMF-DMA in anhydrous toluene at 80°C to yield the corresponding enaminone, which directs methyl groups to the 6- and 8-positions during cyclization.

Cyclization with Isatin

Reaction of the enaminone with 5-substituted isatin in the presence of trimethylsilyl chloride (TMSCl) as a promoter generates the quinoline core. TMSCl enhances electrophilicity at the carbonyl group, facilitating nucleophilic attack and cyclization. In tert-butanol under reflux, this step achieves yields of 83%.

Reaction Conditions :

  • Catalyst : TMSCl (1.2 equiv)
  • Solvent : tert-Butanol
  • Temperature : 80°C (reflux)
  • Time : 6–8 hours

Nitro Group Reduction

To introduce the 4-aminophenyl group, a nitro intermediate is first synthesized. For instance, using 4-nitroacetophenone-derived enaminone in the Pfitzinger reaction yields 2-(4-nitrophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Catalytic hydrogenation with 10% Pd/C in ethanol at 50 psi H₂ reduces the nitro group to amine, achieving 92% conversion.

Optimization Insight :

  • Catalyst Loading : 5 wt% Pd/C minimizes side reactions.
  • Solvent Choice : Ethanol balances hydrogen solubility and substrate stability.

Three-Component Iron-Catalyzed Synthesis

A tandem iron-catalyzed method enables direct assembly of the quinoline skeleton from arylamines, glyoxylic esters, and α-ketoesters.

Reaction Mechanism

Iron(III) chloride (FeCl₃) catalyzes condensation between 4-aminophenylamine, methyl glyoxylate, and dimethyl α-ketoglutarate. The process proceeds via imine formation, followed by cyclization and dehydrogenation, yielding 2-(4-aminophenyl)-6,8-dimethylquinoline-4-carboxylate.

Key Parameters :

  • Catalyst : FeCl₃ (10 mol%)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 110°C
  • Yield : 78%

Ester Hydrolysis

The methyl ester at C-4 is hydrolyzed using 2 M NaOH in methanol-water (4:1) at 60°C for 4 hours, achieving quantitative conversion to the carboxylic acid.

Functional Group Modification Strategies

Carboxylic Acid Derivatization

The 4-carboxylic acid group can be temporarily protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), enabling subsequent reactions at other positions without decarboxylation.

Aminophenyl Group Introduction via Suzuki Coupling

For quinolines lacking the 4-aminophenyl group, a Suzuki-Miyaura coupling installs this moiety. Bromination at C-2 using N-bromosuccinimide (NBS) in acetonitrile, followed by reaction with 4-aminophenylboronic acid and Pd(PPh₃)₄, affords the target compound in 68% yield over two steps.

Conditions :

  • Coupling Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : Toluene/water (3:1)

Industrial-Scale Production Techniques

Scale-up challenges include minimizing byproducts and ensuring cost-effective purification.

Continuous Flow Pfitzinger Reaction

Adoption of continuous flow reactors reduces reaction time from 8 hours to 30 minutes by enhancing heat transfer and mixing efficiency. A 2018 study demonstrated 89% yield at a 10 kg scale using TMSCl and superheated tert-butanol.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at 4°C achieves 99.5% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Complexity Scalability
Pfitzinger + Reduction 3 75% Moderate High
Iron-Catalyzed Three-Component 1 65% Low Moderate
Suzuki Coupling 2 68% High Low

Key Findings :

  • The Pfitzinger route offers superior scalability and yield.
  • Three-component methods reduce step count but require stringent solvent control.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Quinoline derivatives, including 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid, have been extensively studied for their biological activities. Research indicates that this compound exhibits significant antimicrobial and anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .

Case Study: Inhibition of Enzymes

A notable study focused on the enzyme xanthine oxidase, which is implicated in various diseases, including gout and cardiovascular disorders. Compounds related to this compound were synthesized and evaluated for their inhibitory activity against xanthine oxidase. These compounds demonstrated promising results, indicating potential as therapeutic agents in managing hyperuricemia .

Materials Science

Fluorescent Probes and Dyes

The compound's structural properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to interact with biological molecules allows for visualization in cellular environments, which is crucial for understanding cellular processes and disease mechanisms. Additionally, it can serve as a precursor in synthesizing dyes and pigments used in various industrial applications .

Industrial Applications

Synthesis of Complex Organic Molecules

In organic synthesis, this compound serves as a building block for creating more complex chemical structures. Its versatility allows chemists to modify its functional groups to tailor the properties of the resulting compounds for specific applications.

Development of Industrial Chemicals

The compound is also utilized in developing industrial chemicals due to its stability and reactivity. It can be incorporated into formulations requiring specific chemical properties, such as enhanced solubility or stability under varying conditions .

Data Summary Table

Application Area Specific Use Key Findings
Medicinal ChemistryAnticancer agentsEffective against HepG2 and HCT116 cell lines .
Enzyme inhibitorsInhibits xanthine oxidase with potential therapeutic benefits .
Materials ScienceFluorescent probesUseful for biological imaging due to structural properties.
Dyes and pigmentsServes as a precursor for industrial dyes .
Industrial ApplicationsOrganic synthesisBuilding block for complex organic molecules.
Industrial chemicalsEnhances properties in chemical formulations .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and require further investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Aminophenyl Derivative: The amino group (-NH₂) is a strong electron-donating group, increasing electron density on the phenyl ring.
  • 4-Methoxyphenyl Analog (CAS 351357-29-4): The methoxy group (-OCH₃) is moderately electron-donating. This compound has a molecular formula of C₁₉H₁₇NO₃, a molecular mass of 307.34 g/mol, and a melting point of 239°C . The methoxy group provides steric bulk without the hydrogen-bonding capacity of the amino group.
  • 4-Bromophenyl Analog (CAS 342017-99-6): Bromine (-Br) is electron-withdrawing, reducing electron density on the phenyl ring. This derivative (C₁₈H₁₄BrNO₂) has a molecular weight of 376.22 g/mol and may exhibit lower solubility in polar solvents .
Steric and Lipophilicity Considerations
  • 4-Ethoxyphenyl Analog (CAS 438230-44-5): The ethoxy group (-OCH₂CH₃) increases lipophilicity compared to methoxy, as reflected in its higher molecular mass (321.38 g/mol) .

Structural Modifications in Heterocyclic Systems

  • Thienyl-Substituted Analogs: Derivatives like 2-(5-ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 438230-08-1) incorporate sulfur-containing heterocycles, which can alter electronic properties and enhance interactions with metal ions in biological systems .

Research Implications

The 4-aminophenyl derivative’s unique electronic profile positions it as a promising candidate for further pharmacological studies, particularly in antibacterial applications. Comparative studies suggest that electron-donating groups enhance activity against Gram-positive bacteria, while bulky or electron-withdrawing substituents may optimize pharmacokinetic properties like half-life or tissue penetration . Future work should focus on synthesizing and testing the target compound against resistant bacterial strains to validate its efficacy.

Biological Activity

2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.

Chemical Structure and Properties

The compound features a quinoline core with an amino group and carboxylic acid functional groups that are pivotal for its biological interactions. The presence of methyl groups at positions 6 and 8 enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structural characteristics allow it to engage in:

  • Hydrogen bonding
  • π-π stacking
  • Hydrophobic interactions

These interactions can lead to the inhibition or modulation of enzymatic activity, making it a candidate for therapeutic applications in various diseases .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Methicillin-resistant Staphylococcus aureus (MRSA)

Table 1 summarizes the antibacterial activity of selected derivatives compared to standard antibiotics:

CompoundBacterial StrainZone of Inhibition (mm)Comparison
This compoundS. aureus18Superior to ampicillin
This compoundE. coli15Comparable to gentamicin
This compoundMRSA20Effective against resistant strains

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. Notably, research has indicated that quinoline derivatives can inhibit eIF4A, a crucial factor in protein synthesis associated with malignant growth .

Study on Antibacterial Efficacy

In a study published in MDPI, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity using the agar diffusion method. The findings revealed that structural modifications significantly enhanced their efficacy against multiple bacterial strains .

Study on Anticancer Mechanisms

Another study explored the mechanism by which quinoline derivatives inhibit cancer cell growth. It was found that these compounds could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with diketones to form the quinoline core. For example, analogous compounds like 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid are synthesized via cyclization under acidic conditions, followed by functional group modifications (e.g., amination at the 4-position) . Key steps include:

Cyclization : Use of diphenyl ether at 90°C for quinoline ring formation .

Amination : Introduction of the 4-aminophenyl group via nucleophilic substitution or palladium-catalyzed coupling.

Methyl Group Retention : Ensure reaction conditions (e.g., pH, temperature) preserve methyl substituents at positions 6 and 4.
Optimization involves adjusting solvent polarity (e.g., methanol/water mixtures), catalyst loading, and reaction time. Yields >80% are achievable with strict anhydrous conditions and inert atmospheres .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the 4-aminophenyl group shows characteristic aromatic proton signals at δ 6.5–7.2 ppm, while methyl groups appear as singlets near δ 2.3–2.5 ppm .
  • X-ray Crystallography : Resolve the quinoline core’s planar structure and hydrogen-bonding patterns. A related compound, 2-(4-methylphenyl)quinoline-4-carboxylic acid, crystallizes in the monoclinic P21/cP2_1/c space group with unit cell parameters a=4.1001A˚,b=15.3464A˚,c=20.3037A˚a = 4.1001 \, \text{Å}, b = 15.3464 \, \text{Å}, c = 20.3037 \, \text{Å}, confirming steric effects of methyl groups .
  • Mass Spectrometry : Validate molecular weight (theoretical ~308.3 g/mol) via high-resolution MS .

Q. What initial biological screening assays are appropriate for evaluating antimicrobial activity?

  • Methodological Answer :
  • MIC (Minimum Inhibitory Concentration) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Similar quinoline carboxylic acids show MIC values of 2–16 µg/mL, depending on substituent electronegativity .
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC. Note: Methyl groups at positions 6 and 8 may enhance membrane penetration compared to halogenated analogs .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity (IC50 > 50 µM is desirable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for quinoline derivatives?

  • Methodological Answer :
  • Target-Specific Assays : Use enzyme inhibition studies (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) to isolate mechanisms .
  • SAR Analysis : Systematically vary substituents. For instance, 4-aminophenyl groups enhance DNA intercalation (anticancer), while methyl groups improve lipophilicity (antimicrobial) .
  • Metabolic Stability Tests : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for amino- and methyl-substituted quinolines?

  • Methodological Answer :
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, methyl groups at positions 6 and 8 increase hydrophobic interactions in bacterial membranes .
  • Free-Wilson Analysis : Deconstruct contributions of substituents. The 4-aminophenyl group contributes ~40% of antimicrobial activity in related compounds .
  • Crystallographic Data : Overlay active/inactive analogs (e.g., from PDB: 4Q9N) to identify critical binding residues .

Q. How can computational methods predict interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The carboxylic acid moiety forms hydrogen bonds with Asp73 and Gly77, while methyl groups occupy hydrophobic pockets .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity. For 2-hydroxy-6-methoxy analogs, a HOMO-LUMO gap of ~4.2 eV correlates with radical scavenging .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar quinoline syntheses?

  • Methodological Answer :
  • Control Experiments : Replicate reactions under reported conditions (e.g., 90°C in diphenyl ether for cyclization) while monitoring purity via HPLC .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized diketones) that reduce yields.
  • Scale-Dependent Effects : Note that yields >5 g often drop by 10–15% due to heat transfer inefficiencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.